3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15663080
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4OS |
|---|---|
| Molecular Weight | 248.31 g/mol |
| IUPAC Name | 5-methyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H12N4OS/c1-7-5-10(14-13-7)11(16)15-12-6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b12-6+ |
| Standard InChI Key | QNHHFKNLHNQUFC-WUXMJOGZSA-N |
| Isomeric SMILES | CC1=CC=C(S1)/C=N/NC(=O)C2=NNC(=C2)C |
| Canonical SMILES | CC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C |
Introduction
The compound 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base derivative formed by the condensation of a hydrazide with an aldehyde. It belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological and chemical properties. The structure includes a pyrazole ring, a methyl-substituted thiophene group, and a hydrazone linkage, making it an interesting candidate for pharmaceutical and material science applications.
Synthesis of the Compound
The synthesis of 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves a condensation reaction between:
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3-methyl-1H-pyrazole-5-carbohydrazide (the hydrazide precursor)
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5-methylthiophene-2-carboxaldehyde (the aldehyde precursor)
Reaction Conditions
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Solvent: Absolute ethanol
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Catalyst: Acidic or basic catalysts (e.g., acetic acid or triethylamine)
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Reaction Temperature: Reflux (~80 °C)
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Reaction Time: Typically 3–6 hours
The reaction yields the Schiff base as a yellow to orange crystalline solid after recrystallization.
Characterization Techniques
To confirm the structure of the compound, several spectroscopic and analytical techniques are used:
Infrared (IR) Spectroscopy
Characteristic peaks:
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: ~1680 cm
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(azomethine group): ~1600 cm
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: ~3300 cm
Nuclear Magnetic Resonance (NMR)
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:
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Signals for methyl groups (): ~2.4 ppm
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Aromatic protons from thiophene and pyrazole: ~6–8 ppm
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Hydrazone proton (): ~10–12 ppm
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Mass Spectrometry (MS)
The molecular ion peak () at m/z = 248 confirms the molecular weight.
Biological Activities
Schiff bases derived from heterocycles like pyrazole and thiophene are known for their wide range of biological activities, including:
Antimicrobial Activity
The compound may exhibit antibacterial and antifungal properties due to its ability to interact with microbial enzymes via the azomethine group.
Antioxidant Potential
The conjugated system can scavenge free radicals, making it a potential antioxidant agent.
Pharmaceuticals
The compound's structural features make it a promising candidate for drug development targeting:
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Infectious diseases
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Oxidative stress-related disorders
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Inflammatory conditions
Material Science
The conjugated system may also find applications in organic electronics or as ligands in coordination chemistry.
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